molecular formula C8H5Cl2NO4 B1267742 2-(4,5-Dichloro-2-nitrophenyl)acetic acid CAS No. 37777-90-5

2-(4,5-Dichloro-2-nitrophenyl)acetic acid

Cat. No. B1267742
CAS RN: 37777-90-5
M. Wt: 250.03 g/mol
InChI Key: NIBVBDGBJQMRNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrophenylacetic acid derivatives, including 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, involves several key steps that ensure the introduction of nitro and chloro groups into the phenylacetic acid backbone. Schultz et al. (1976) explored a series of (2-nitro-1-alkenyl)aryloxy acetic acids, highlighting methods that might be relevant for synthesizing similar compounds (Schultz et al., 1976). Additionally, Kolyamshin et al. (2021) demonstrated the synthesis of new nitrophenyl-dioxan derivatives, providing insights into potential synthetic pathways for related compounds (Kolyamshin et al., 2021).

Molecular Structure Analysis

The molecular structure of nitrophenylacetic acid derivatives, including our compound of interest, is characterized by the presence of nitro and chloro substituents on the phenyl ring, which significantly influence the compound's reactivity and interactions. Xiao-qiang He (2013) discussed the aggregation and structure of a related nitrophenoxyacetic acid derivative, which could shed light on the structural aspects of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid (Xiao-qiang He, 2013).

Chemical Reactions and Properties

Chemical reactions involving 2-(4,5-Dichloro-2-nitrophenyl)acetic acid derivatives can be complex due to the reactive nitro and chloro groups. Daragics and Fügedi (2010) explored the utility of a related nitrophenylacetyl group for protecting hydroxyl functions, indicating the compound's potential in synthetic chemistry (Daragics & Fügedi, 2010).

Physical Properties Analysis

The physical properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies on this compound's physical properties were not identified, research on similar compounds provides a basis for understanding these aspects.

Chemical Properties Analysis

The chemical properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, including acidity, reactivity towards nucleophiles, and electrophiles, are defined by its functional groups. The work by Srinivasan et al. (2016) on alkaline-earth metal salts of a related nitrophenylacetic acid offers insights into the acid's reactivity and potential to form salts and complexes (Srinivasan et al., 2016).

Scientific Research Applications

Chemical Synthesis and Derivatives

  • 2-(4,5-Dichloro-2-nitrophenyl)acetic acid has been utilized in the synthesis of new AB-type monomers for polybenzimidazoles, demonstrating its potential in polymer chemistry (Begunov & Valyaeva, 2015).
  • Its application in the preparation of derivatives, like α,α-Diacetoxy-2,4-dichloro-5-nitrobenzaldehyde, reveals its role in producing novel chemical compounds with specific structural characteristics (Huang, Cox, Cordero, & Piñeiro, 1996).

Protective Group in Organic Synthesis

  • The compound has been reported to act as a protective group for hydroxyl functions in organic synthesis, showcasing its utility in complex chemical transformations (Daragics & Fügedi, 2010).

Role in Spectroscopy and Analytical Chemistry

  • Spectrophotometric methods have been developed using derivatives of this compound for the precise determination of other chemicals, indicating its importance in analytical chemistry (Bazel, Hunka, Kormosh, & Andruch, 2009).

Involvement in Corrosion Inhibition

Safety And Hazards

The safety information available indicates that 2-(4,5-Dichloro-2-nitrophenyl)acetic acid may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions for the study and application of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid are not well-documented in the available literature. More research is needed to fully explore its potential uses .

properties

IUPAC Name

2-(4,5-dichloro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBVBDGBJQMRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958825
Record name (4,5-Dichloro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-Dichloro-2-nitrophenyl)acetic acid

CAS RN

37777-90-5
Record name 37777-90-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4,5-Dichloro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Here, 3,4-dichlorophenylacetic acid (66.7 g, 0.325 mol) is added in batches, with stirring at 5° C., to a mixture of fuming nitric acid (600 ml) and concentrated nitric acid (300 ml). The mixture is stirred for one hour while cooling is continued and the solution is allowed to rise to 20° C. over a period of a further 1.5 hours. The reaction mixture is poured onto ice, the precipitate is suction filtered, washed with ice water until neutral and then dried. Yield: 54.2 g. Mp: 119°-120° C.
Quantity
66.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Two

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